2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

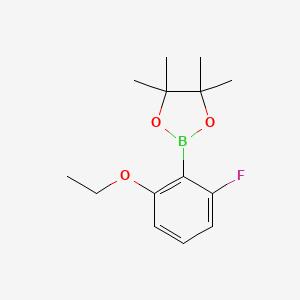

This compound (CAS: 1689470-54-9) is a boronic ester featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and fluorine (-F) groups at the 2- and 6-positions, respectively. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone provides steric protection to the boron atom, enhancing stability while maintaining reactivity in cross-coupling reactions like Suzuki-Miyaura . Its ethoxy group contributes moderate electron-donating effects, while fluorine introduces electron-withdrawing character, creating a balanced electronic profile.

Properties

IUPAC Name |

2-(2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-6-17-11-9-7-8-10(16)12(11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNGYOQFZMXDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401157630 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689470-54-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689470-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxy-6-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various boronic acids, esters, and substituted derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive compounds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The compound can form stable complexes with enzymes and proteins, affecting their activity and function. The dioxaborolane ring plays a crucial role in these interactions, facilitating the binding to specific sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups

2-[2-Fluoro-6-(trifluoromethoxy)phenyl] derivative (CAS: 2246728-28-7) :

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, significantly reducing electron density on the phenyl ring compared to the ethoxy group in the target compound. This enhances oxidative stability but may lower reactivity in electrophilic substitution reactions. Molecular weight: 306.06 g/mol .- 2-(4-Chloro-2-methoxy-6-methylphenyl) derivative (CAS: 1207961-49-6): The chloro (-Cl) and methyl (-CH₃) substituents increase steric bulk and alter electronic properties. Chlorine’s electron-withdrawing effect is weaker than fluorine, while methoxy (-OCH₃) is a stronger electron donor than ethoxy. This combination may improve solubility in polar solvents .

Steric and Electronic Profiles

- However, the cyclopropane ring’s strain may enhance reactivity in certain contexts .

- 2-(3-Fluorophenyl) and 2-(4-Fluorophenyl) derivatives (CAS: 936618-92-7, 214360-58-4): Mono-fluorinated analogues lack the ethoxy group, resulting in reduced steric protection and altered regioselectivity. The 3-fluoro isomer may exhibit lower symmetry, affecting crystallization behavior .

Biological Activity

2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in organic synthesis due to its unique structural properties and reactivity. The compound features a fluorine atom and an ethoxy group within its dioxaborolane ring, which contributes to its biological activity and utility in various chemical reactions.

The compound is characterized by the following:

- IUPAC Name : this compound

- CAS Number : 1689470-54-9

- Molecular Formula : C14H20BFO3

- InChI Key : InChI=1S/C14H20BFO3/c1-6-17-11-9-7-8-10(16)12(11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3

Synthesis

The synthesis typically involves the reaction of 2-ethoxy-6-fluorophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under inert conditions to prevent oxidation. The reaction is generally facilitated by heating to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a reagent in cross-coupling reactions. Its ability to act as a boron source allows it to form stable complexes with various substrates.

The compound participates in transmetalation and reductive elimination steps when used with palladium catalysts in cross-coupling reactions. This mechanism is crucial for the formation of carbon-carbon bonds in organic synthesis.

Case Studies and Research Findings

Research indicates that compounds similar to this compound exhibit varying degrees of biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Ethoxy-4-fluorophenylboronic Acid | Contains boron but lacks dioxaborolane structure | More reactive in certain coupling reactions |

| 2-Ethoxy-4-fluoro-1-nitrobenzene | Contains a nitro group instead of boron | Different reactivity profile due to nitro group |

| 3-Chloro-2-ethoxy-6-fluorophenylboronic Acid | Similar fluorine and ethoxy groups but includes chlorine | Potentially different biological properties due to chlorine presence |

Applications

The compound has potential applications in medicinal chemistry and materials science. Its role as a reagent in organic synthesis makes it valuable for developing pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via a two-step protocol: (1) halogenation of the parent aryl ether followed by (2) boronic ester formation using pinacol and a boron source (e.g., bis(pinacolato)diboron, B₂pin₂). Catalytic systems like Pd(dba)₂ with ligands (e.g., SPhos) enhance efficiency. To minimize protodeboronation, use anhydrous conditions and avoid protic solvents .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAC 4:1) and purify via flash chromatography (silica gel, hexane/EtOAc gradient). Side products like deborylated aryl ethers can arise from moisture; rigorous drying of reagents/solvents is critical .

Q. How can the purity and structural integrity of this boron-containing compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR typically shows aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling), ethoxy groups at δ 1.3–1.5 ppm (triplet), and pinacol methyl groups at δ 1.2–1.3 ppm. Quadrupolar broadening in ¹¹B NMR (~30–35 ppm) confirms boron coordination .

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₄H₂₁BFO₃: 283.15 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures >95% purity .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this dioxaborolane derivative?

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O (3:1) at 80°C yield biaryls efficiently. Base selection (e.g., K₂CO₃ vs. CsF) impacts reactivity; CsF accelerates transmetallation in electron-deficient aryl systems .

- Substituent Effects : The ethoxy group enhances solubility, while fluorine directs coupling to para positions. For sterically hindered partners, microwave-assisted heating (120°C, 20 min) improves yields .

- Table 1 : Representative Coupling Yields

| Aryl Halide Partner | Catalyst | Yield (%) |

|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf) | 92 |

| 2-Iodonaphthalene | Pd(PPh₃)₄ | 78 |

| 3-Chloropyridine | Pd(OAc)₂/XPhos | 65 |

| Data adapted from . |

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in C–H borylation?

- Mechanistic Insights : The ethoxy group acts as an electron-donating substituent, stabilizing the transition state in Ir-catalyzed borylation. Fluorine’s electron-withdrawing effect directs regioselectivity to meta positions. Steric hindrance from pinacol’s methyl groups slows down undesired homocoupling .

- Contradiction Resolution : While some studies suggest Pd-based systems dominate, Ir catalysts (e.g., [Ir(COD)(OMe)]₂) show superior selectivity for aromatic C–H activation in electron-rich arenes .

Q. What methodologies evaluate the biological activity of this compound in cancer research?

- In Vitro Screening : Use prostate cancer cell lines (e.g., PC-3, LNCaP) to assess antiproliferative effects via MTT assays. IC₅₀ values are compared to control boronates (e.g., bortezomib). The fluorinated aryl group enhances membrane permeability, as shown in cellular uptake studies using fluorescence tagging .

- Metabolic Stability : Microsomal assays (human liver microsomes) quantify oxidative degradation rates. Ethoxy groups improve stability compared to methoxy analogs (t₁/₂ > 60 min) .

Technical Challenges & Solutions

Q. How can discrepancies in catalytic efficiency between Pd and Ir systems be resolved for specific applications?

- Case Study : Pd catalysts excel in cross-coupling with aryl halides, while Ir systems are preferred for direct C–H borylation of unactivated arenes. For electron-deficient substrates, Ni catalysts (e.g., NiCl₂(dme)/PCy₃) may bridge reactivity gaps .

Q. What are the stability considerations for long-term storage of this compound?

- Storage Protocol : Store under argon at –20°C in amber vials. Degradation via hydrolysis is minimized by adding molecular sieves (3Å). NMR monitoring every 6 months confirms integrity; decomposition <2% after 1 year .

Data Contradiction Analysis

Q. Why do some studies report lower yields in aqueous Suzuki reactions despite the compound’s solubility?

- Root Cause : Aqueous conditions (THF/H₂O) may induce partial hydrolysis of the dioxaborolane ring, forming boronic acids that precipitate. Pre-mixing the compound with CsF (1.5 eq.) in THF before adding aqueous base mitigates this issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.